Cas no 1447607-34-2 (4-fluoroisoindolin-5-ol Hydrobromide)

4-fluoroisoindolin-5-ol Hydrobromide 化学的及び物理的性質
名前と識別子
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- 4-FLUOROISOINDOLIN-5-OL HBR
- 4-fluoroisoindolin-5-ol Hydrobromide
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- インチ: 1S/C8H8FNO.BrH/c9-8-6-4-10-3-5(6)1-2-7(8)11;/h1-2,10-11H,3-4H2;1H
- InChIKey: KAAZETMLVLYRDK-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC=C2CNCC=12)O.Br
4-fluoroisoindolin-5-ol Hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM246979-1g |
4-Fluoroisoindolin-5-ol hydrobromide |
1447607-34-2 | 95%+ | 1g |
$*** | 2023-03-30 | |
Chemenu | CM246979-1g |
4-Fluoroisoindolin-5-ol hydrobromide |
1447607-34-2 | 95%+ | 1g |
$1034 | 2021-08-04 | |
1PlusChem | 1P023J6U-100mg |
4-FLUOROISOINDOLIN-5-OL HBR |
1447607-34-2 | 95% | 100mg |
$210.00 | 2023-12-21 | |
1PlusChem | 1P023J6U-250mg |
4-FLUOROISOINDOLIN-5-OL HBR |
1447607-34-2 | 95% | 250mg |
$382.00 | 2023-12-21 |
4-fluoroisoindolin-5-ol Hydrobromide 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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6. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
4-fluoroisoindolin-5-ol Hydrobromideに関する追加情報
Comprehensive Overview of 4-fluoroisoindolin-5-ol Hydrobromide (CAS No. 1447607-34-2): Properties, Applications, and Research Insights
4-fluoroisoindolin-5-ol Hydrobromide (CAS No. 1447607-34-2) is a fluorinated isoindoline derivative gaining attention in pharmaceutical and chemical research due to its unique structural features and potential biological activities. This compound, characterized by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 5-position of the isoindoline scaffold, serves as a versatile intermediate in drug discovery. Its hydrobromide salt form enhances stability and solubility, making it suitable for various experimental and industrial applications.
The growing interest in fluorinated compounds like 4-fluoroisoindolin-5-ol Hydrobromide stems from their ability to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability. Researchers frequently explore this compound in the context of central nervous system (CNS) drug development, as fluorinated heterocycles often exhibit enhanced blood-brain barrier penetration. Recent studies also highlight its potential role in designing kinase inhibitors and GPCR-targeted therapeutics, aligning with current trends in precision medicine.
From a synthetic chemistry perspective, CAS No. 1447607-34-2 offers intriguing possibilities for structure-activity relationship (SAR) studies. The fluorine atom's electronegativity and the hydroxyl group's hydrogen-bonding capacity enable fine-tuning of molecular interactions with biological targets. This has led to its inclusion in fragment-based drug design (FBDD) libraries, particularly for neurodegenerative disease research and oncology drug discovery—two areas dominating current biomedical literature and funding initiatives.
Analytical characterization of 4-fluoroisoindolin-5-ol Hydrobromide typically involves advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. The compound's purity profile is crucial for research applications, with HPLC methods often achieving >98% purity thresholds. Stability studies indicate optimal storage at 2-8°C under inert atmosphere, reflecting standard practices for sensitive pharmaceutical intermediates.
Emerging applications for this compound extend beyond traditional medicinal chemistry. Materials scientists are investigating its potential in organic electronic materials, leveraging the fluorine moiety's influence on charge transport properties. Additionally, its scaffold appears in patents related to fluorescent probes and bioimaging agents, addressing the increasing demand for novel diagnostic tools in life sciences.
Regulatory considerations for CAS 1447607-34-2 follow standard chemical safety protocols, with no special restrictions reported in major chemical inventories. However, researchers should consult local regulations when planning large-scale applications. The compound's safety data sheet (SDS) provides essential handling guidelines, emphasizing standard laboratory precautions for similar organic salts.
Market availability of 4-fluoroisoindolin-5-ol Hydrobromide has expanded significantly, with multiple chemical suppliers offering custom synthesis and bulk quantities. Pricing trends reflect typical fluctuations for specialty fine chemicals, influenced by raw material costs and demand from academic and industrial research sectors. Recent supply chain analyses suggest stable accessibility, though lead times may vary for cGMP-grade material.
Future research directions for this compound likely focus on expanding its utility in targeted drug delivery systems and bioconjugation chemistry. The hydroxyl group presents opportunities for prodrug development, while the fluorine atom could enable 18F-radiolabeling for PET imaging applications—an area experiencing rapid growth in diagnostic medicine. These potential applications position 4-fluoroisoindolin-5-ol Hydrobromide as a compound with sustained relevance in multidisciplinary research.
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